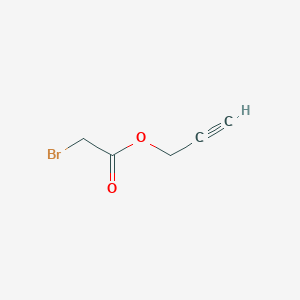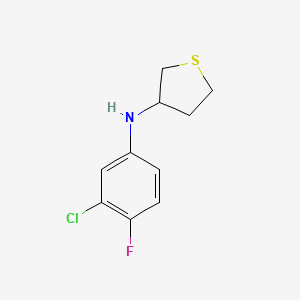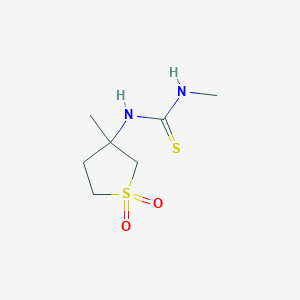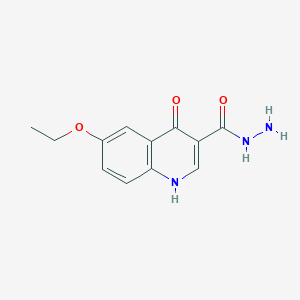
1-Chloromethanesulfonylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Clorometanosulfonilazepano es un compuesto orgánico con la fórmula molecular C₇H₁₄ClNO₂S. Es un derivado sulfonilo de la azepano, un compuesto heterocíclico de siete miembros que contiene nitrógeno. Este compuesto se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-Clorometanosulfonilazepano puede sintetizarse a través de varios métodos. Un enfoque común implica la reacción de la azepano con clorometanosulfonil cloruro en presencia de una base como la trietilamina. La reacción típicamente ocurre a temperatura ambiente y produce el producto deseado después de la purificación .
Métodos de Producción Industrial: La producción industrial de 1-Clorometanosulfonilazepano a menudo implica síntesis a gran escala utilizando reactores automatizados. El proceso incluye la adición continua de reactivos y el monitoreo en tiempo real de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica luego utilizando técnicas como destilación o cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-Clorometanosulfonilazepano experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleófila donde el átomo de cloro es reemplazado por otros nucleófilos.
Reacciones de Oxidación y Reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar varios derivados.
Reacciones de Adición: Puede reaccionar con alquenos o alquinos en presencia de catalizadores para formar productos de adición.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio o terc-butóxido de potasio.
Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio son agentes reductores típicos.
Principales Productos Formados:
Productos de Sustitución: Dependiendo del nucleófilo, se pueden formar productos como sulfonamidas o sulfonatos.
Productos de Oxidación: La oxidación puede producir ácidos sulfónicos u óxidos de sulfuro.
Productos de Reducción: La reducción típicamente produce aminas o alcoholes.
Aplicaciones Científicas De Investigación
1-Clorometanosulfonilazepano tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos sulfonilo en las moléculas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo por el cual 1-Clorometanosulfonilazepano ejerce sus efectos implica su capacidad para actuar como electrófilo. El átomo de cloro en el compuesto es altamente reactivo y puede ser desplazado por nucleófilos, lo que lleva a la formación de varios derivados. Esta reactividad se explota en química sintética para crear moléculas complejas. Los objetivos moleculares y las vías implicadas dependen de las reacciones y aplicaciones específicas que se están estudiando .
Compuestos Similares:
Cloruro de Metanosulfonilo: Similar en estructura pero carece del anillo azepano.
Azepano: El compuesto padre sin los sustituyentes sulfonilo y cloro.
Sulfonil Azepanos: Otros derivados con diferentes sustituyentes en el grupo sulfonilo
Singularidad: 1-Clorometanosulfonilazepano es único debido a la presencia tanto del grupo sulfonilo como del anillo azepano, lo que confiere propiedades químicas y reactividad distintas. Esta combinación lo convierte en un compuesto valioso en diversas aplicaciones sintéticas y de investigación .
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in structure but lacks the azepane ring.
Azepane: The parent compound without the sulfonyl and chlorine substituents.
Sulfonyl Azepanes: Other derivatives with different substituents on the sulfonyl group
Uniqueness: 1-Chloromethanesulfonylazepane is unique due to the presence of both the sulfonyl group and the azepane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H14ClNO2S |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)azepane |
InChI |
InChI=1S/C7H14ClNO2S/c8-7-12(10,11)9-5-3-1-2-4-6-9/h1-7H2 |
Clave InChI |
CSHNSLBPSCTMNT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)






![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)


![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)

